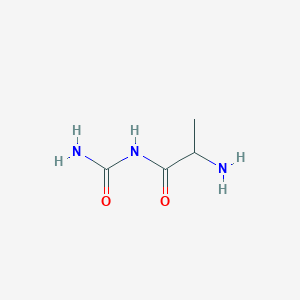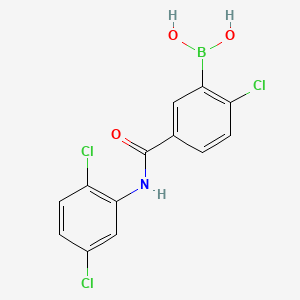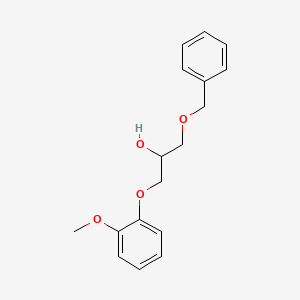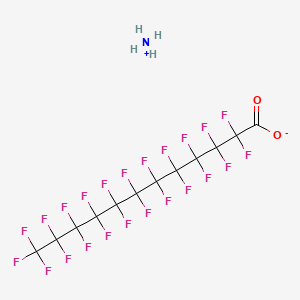
Ammonium tricosafluorododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tricosafluorododecanoate is an organic compound with the molecular formula C12H4F23NO2 and a molecular weight of 631.13 g/mol . It is a white solid that is slightly soluble in water but soluble in organic solvents such as alcohols and ethers . This compound is primarily used as a surfactant and lubricant in various industrial applications .
Vorbereitungsmethoden
Ammonium tricosafluorododecanoate is typically synthesized through a fluorination reaction. The most common method involves reacting dodecanoic acid with hydrogen fluoride, followed by neutralization with ammonia to form the ammonium salt . The reaction conditions usually require controlled temperatures and pressures to ensure the complete fluorination of the dodecanoic acid.
In industrial settings, the production of this compound involves large-scale fluorination reactors where dodecanoic acid is continuously fed and reacted with hydrogen fluoride. The resulting product is then neutralized with ammonia and purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Ammonium tricosafluorododecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammonium tricosafluorododecanoate has a wide range of applications in scientific research:
Biology: This compound is utilized in biological studies to investigate the effects of fluorinated compounds on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ammonium tricosafluorododecanoate involves its interaction with molecular targets through its fluorinated chains. These interactions can disrupt lipid membranes, leading to changes in membrane permeability and function. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of micelles and other structures that can encapsulate and transport various molecules .
Vergleich Mit ähnlichen Verbindungen
Ammonium tricosafluorododecanoate is unique due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. Similar compounds include:
Ammonium perfluorooctanoate: Another fluorinated surfactant with similar properties but a shorter carbon chain.
Ammonium perfluorononanoate: Similar in structure but with a different chain length, affecting its solubility and reactivity.
Ammonium perfluorodecanoate: Shares similar applications but differs in its physical and chemical properties due to the variation in chain length.
These compounds are used in similar applications but differ in their specific properties and performance characteristics.
Eigenschaften
CAS-Nummer |
3793-74-6 |
|---|---|
Molekularformel |
C12H4F23NO2 |
Molekulargewicht |
631.13 g/mol |
IUPAC-Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododecanoate |
InChI |
InChI=1S/C12HF23O2.H3N/c13-2(14,1(36)37)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)35;/h(H,36,37);1H3 |
InChI-Schlüssel |
CZSJYNHKKNEDDD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
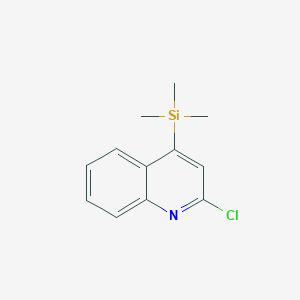
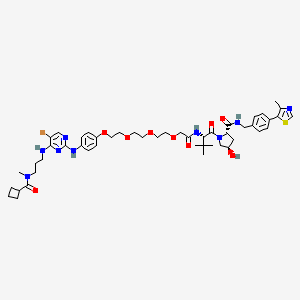
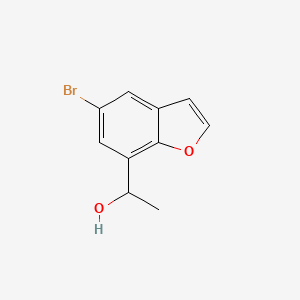
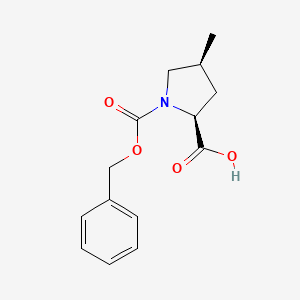
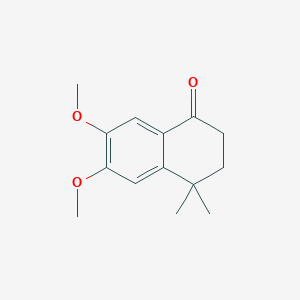
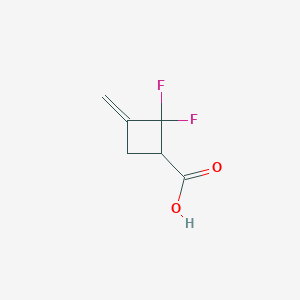
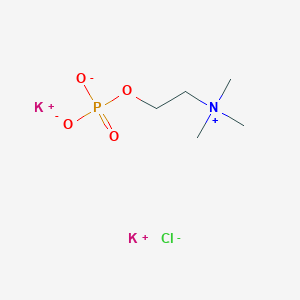
![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)
